Finasteride (acetate)
Overview
Description
MK-906 acetate, also known as finasteride acetate, is a potent and competitive inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. MK-906 acetate has a high affinity for type II 5α-reductase, making it effective in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-906 acetate involves several steps, starting from the basic steroid structure. The key steps include the introduction of the 4-aza group and the formation of the acetate ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of MK-906 acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-906 acetate primarily undergoes reduction and substitution reactions. The reduction reactions involve the conversion of the ketone group to a hydroxyl group, while substitution reactions often involve the replacement of the acetate group with other functional groups .
Common Reagents and Conditions
Common reagents used in the reactions of MK-906 acetate include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of MK-906 acetate include various hydroxyl derivatives and substituted analogs. These products are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
MK-906 acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and steroid metabolism.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in the research of treatments for BPH and androgenic alopecia.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
MK-906 acetate exerts its effects by forming a stable complex with the type II 5α-reductase enzyme, thereby inhibiting its activity. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), leading to decreased androgenic activity. The molecular targets include the androgen receptors and various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor with a broader spectrum, inhibiting both type I and type II enzymes.
Epristeride: A selective inhibitor of type II 5α-reductase, similar to MK-906 acetate but with different pharmacokinetic properties .
Uniqueness
MK-906 acetate is unique in its high selectivity for type II 5α-reductase, making it particularly effective for conditions like BPH and androgenic alopecia. Its high affinity and competitive inhibition mechanism distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQSECJQBIRJR-ZNBOUQNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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